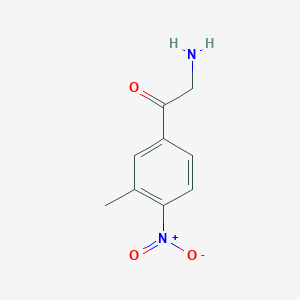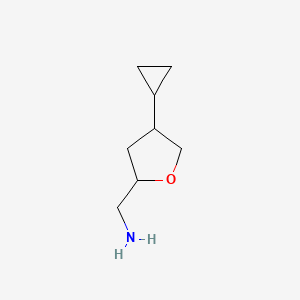
(4-Cyclopropyloxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropyloxolan-2-yl)methanamine is a chemical compound with the molecular formula C8H15NO It is a derivative of oxolane, featuring a cyclopropyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyloxolan-2-yl)methanamine typically involves the reaction of cyclopropylmethylamine with an oxirane derivative under controlled conditions. One common method involves the use of N,N-dibenzyl-l-(oxiran-2-yl)methanamine in the presence of a solvent like butanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyloxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(4-Cyclopropyloxolan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyclopropyloxolan-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropyloxolan-2-yl)methanamine: A closely related compound with similar structural features.
Methylamine: A simpler amine with different chemical properties and applications.
Uniqueness
(4-Cyclopropyloxolan-2-yl)methanamine is unique due to its cyclopropyl group and oxolane ring, which confer specific chemical and physical properties. These structural features make it distinct from other amines and oxolane derivatives, providing unique opportunities for research and application.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4-cyclopropyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5,9H2 |
InChI Key |
KORQEFHRTCTPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)


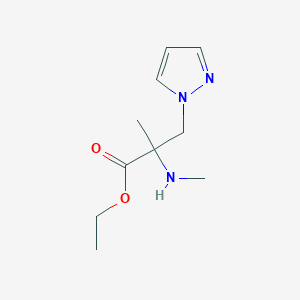
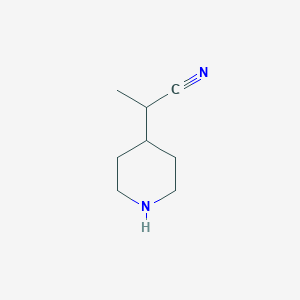

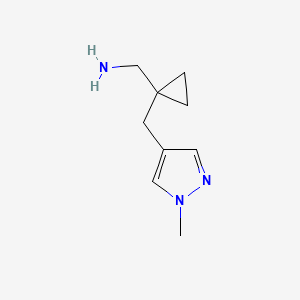

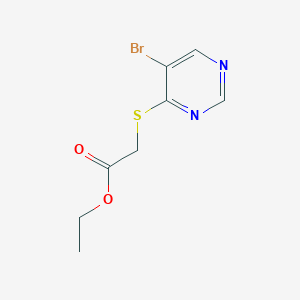
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
